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Cycloocta-3,5,7-triene-1,2-dione

Cat. No.: B14708860
CAS No.: 20665-78-5
M. Wt: 134.13 g/mol
InChI Key: HVTBDAVLFUXUBH-UHFFFAOYSA-N
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Description

Significance of Eight-Membered Ring Systems in Contemporary Chemical Research

Eight-membered rings are integral components of numerous natural products, many of which exhibit significant biological activity. Their synthesis, however, is often a formidable challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. unacademy.com The inherent flexibility and potential for multiple conformations in eight-membered rings also add a layer of complexity to their study. stanford.edu Despite these hurdles, the development of novel synthetic strategies to access these scaffolds remains a highly active area of research, driven by the desire to synthesize complex natural products and to explore the unique chemical space that these rings occupy. unacademy.comyoutube.com

Structural Peculiarities and Electronic Configuration of Cycloocta-3,5,7-triene-1,2-dione

The structure of this compound, with the chemical formula C₈H₆O₂, is characterized by an eight-membered ring containing a sequence of three conjugated double bonds and two adjacent carbonyl groups. nih.gov This arrangement of functional groups suggests a complex interplay of electronic effects. The conjugated triene portion of the molecule is expected to have delocalized π-electrons, while the alpha-dione moiety introduces significant electrophilicity and potential for unique reactivity.

The electronic configuration of this molecule is not well-documented in experimental literature. However, computational studies provide some insight into its properties. The presence of both a π-system and the electron-withdrawing dicarbonyl groups would significantly influence the molecule's frontier molecular orbitals and its potential for various chemical transformations. The molecule's conformation is also a key aspect of its structure. Unlike the more studied cyclooctatetraene (B1213319), which adopts a tub-like conformation to avoid antiaromaticity, the presence of the sp²-hybridized dicarbonyl unit and the conjugated triene system in this compound would likely lead to a more constrained and potentially non-planar geometry.

PropertyValue
Molecular FormulaC₈H₆O₂
Molecular Weight134.13 g/mol
IUPAC NameThis compound
CAS Number20665-78-5
Topological Polar Surface Area34.1 Ų

Overview of Key Research Paradigms and Synthetic Challenges Pertaining to Cyclic Diones and Trienes

The synthesis of cyclic diones and trienes, particularly within the same ring system, presents a number of significant challenges. The construction of the eight-membered ring itself is often a low-yielding process due to competing side reactions and unfavorable ring-closure kinetics. Furthermore, the introduction and manipulation of the dione (B5365651) and triene functionalities require careful consideration of reagent compatibility and reaction conditions.

A common strategy for the synthesis of related cyclic ketones involves the oxidation of a precursor alcohol. For instance, the synthesis of cycloocta-3,5-dien-1-one has been achieved through the oxidation of the corresponding alcohol, cycloocta-3,5-dien-1-ol. researchgate.net This suggests that a potential synthetic route to this compound could involve the oxidation of a corresponding diol precursor. However, the synthesis of such a precursor would be a non-trivial task.

The reactivity of the alpha-dicarbonyl group is a well-established area of organic chemistry. These moieties are known to participate in a variety of reactions, including condensations, rearrangements, and nucleophilic additions. In a cyclic system like this compound, the reactivity of the dione is likely to be influenced by the conformational constraints of the eight-membered ring and the electronic effects of the conjugated triene.

Another important concept to consider is valence tautomerism, which is the interconversion of isomers that involves a change in the location of single and double bonds without the migration of atoms. wikipedia.org Cyclooctatetraene, a related eight-membered ring, is known to exhibit valence tautomerism with its bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene. youtube.com It is conceivable that this compound could also exhibit similar tautomeric equilibria, which would have a profound impact on its reactivity and spectroscopic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2 B14708860 Cycloocta-3,5,7-triene-1,2-dione CAS No. 20665-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20665-78-5

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

cycloocta-3,5,7-triene-1,2-dione

InChI

InChI=1S/C8H6O2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H

InChI Key

HVTBDAVLFUXUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=O)C(=O)C=C1

Origin of Product

United States

Historical Context and Foundational Research on Cyclooctatriene Dione Architectures

Evolution of Synthetic Strategies for Cyclooctatrienes and Related Cyclic Diones

The synthesis of cyclooctatrienes has evolved significantly over time. An early and practical laboratory-scale synthesis for 1,3,5-cyclooctatriene (B161208) begins with the commercially available 1,5-cyclooctadiene. orgsyn.org This process involves allylic bromination using N-bromosuccinimide, which yields a mixture of bromocyclooctadienes. orgsyn.org Subsequent dehydrobromination of this mixture furnishes 1,3,5-cyclooctatriene. orgsyn.org

The generation of a 1,2-dione (or α-dione) functionality within a cyclic framework has also been a long-standing objective in organic synthesis. Classical methods often involve the oxidation of precursor molecules. A common strategy is the oxidation of α-hydroxy ketones. Another prevalent method is the oxidation of ketones at the α-position. For instance, selenium dioxide (SeO₂) has been historically employed for the oxidation of α-methylene ketones to yield 1,2-dicarbonyl compounds. nih.gov More contemporary methods have expanded this toolbox, but the foundational oxidation reactions remain a cornerstone of dione (B5365651) synthesis. organic-chemistry.orgorganic-chemistry.org

While a specific historical synthesis for Cycloocta-3,5,7-triene-1,2-dione is not prominently documented in seminal literature, the groundwork was laid by the synthesis of related precursors. Notably, the research group of Arthur C. Cope reported the synthesis of cyclooctatetraene-1,2-dicarboxylic acid. academictree.org Such a molecule represents a key strategic intermediate, as dicarboxylic acids can, through various established chemical transformations, be precursors to the corresponding dione structures.

Early Insights into the Reactivity and Valence Isomerism of Cyclooctatetraene (B1213319) Systems

The story of cyclooctatetraene (COT) is central to the understanding of any of its derivatives. First synthesized by Richard Willstätter in 1905, its properties were initially puzzling. Despite having alternating double and single bonds, it did not exhibit the aromatic stability of benzene (B151609). cambridge.org It readily undergoes addition reactions, unlike the substitution reactions typical of benzene. This difference in reactivity sparked a long-running debate in the chemical community.

The key to understanding COT's behavior lies in its non-planar, tub-shaped conformation. This geometry prevents the continuous overlap of p-orbitals around the ring, thus precluding the aromaticity predicted by Hückel's rule for planar, cyclic, conjugated systems with 4n+2 π-electrons.

A critical aspect of the chemistry of these eight-membered rings is the phenomenon of valence isomerism, where molecules with the same molecular formula can interconvert through the reorganization of bonding electrons. wikipedia.org A landmark discovery in this area was made by Arthur C. Cope, who demonstrated that 1,3,5-cyclooctatriene exists in a dynamic equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. organicdivision.org This equilibrium is a defining characteristic of the system, influencing its reactivity. The (CH)₈ formula, to which COT belongs, has a multitude of other valence isomers that have been synthesized and studied, including barrelene and cubane, highlighting the structural diversity achievable from a single molecular formula. wikipedia.orgwikipedia.org

Seminal Contributions to the Elucidation of Eight-Membered Ring Chemistry

Several key figures have made profound contributions to the field of eight-membered ring chemistry.

Richard Willstätter: His initial, albeit arduous, multi-step synthesis of cyclooctatetraene from the natural alkaloid pseudopelletierine was a monumental achievement that opened the door to the study of nih.govannulenes. cambridge.org His work initiated the critical discussion about aromaticity and the properties of conjugated cyclic polyolefins.

Walter Reppe: During his time at BASF, Reppe developed a remarkably simple, one-step synthesis of cyclooctatetraene by heating acetylene (B1199291) over a nickel catalyst. cambridge.org This technological breakthrough made COT readily available to the chemical community, catalyzing a surge in research into its properties and reactivity. cambridge.org

Arthur C. Cope: Cope's contributions were multifaceted and pivotal. In 1947, he and his colleagues successfully replicated Willstätter's challenging synthesis, confirming the original findings and ending any lingering doubts. cambridge.orgacs.orgacs.org His most significant contribution was arguably the discovery of the valence tautomerism in cyclooctatriene systems. organicdivision.org Furthermore, his synthesis of cyclooctatetraene-1,2-dicarboxylic acid brought the field to the doorstep of dione architectures like the title compound. academictree.org

Jerome A. Berson: A leading figure in physical organic chemistry, Berson's meticulous studies of organic reaction mechanisms, including thermal rearrangements and the behavior of short-lived intermediates, provided a deeper, quantitative understanding of the complex transformations that cyclic systems can undergo. nasonline.orgnih.govresearchgate.net His work contributed to the broader theoretical framework necessary to understand the chemistry of intricate molecules like eight-membered rings.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₆O₂
Molecular Weight 134.13 g/mol
IUPAC Name This compound
CAS Number 20665-78-5
Canonical SMILES C1=CC=CC(=O)C(=O)C=C1

Data sourced from PubChem CID 71357234.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
1,3,5-Cyclooctatriene C₈H₁₀
1,5-Cyclooctadiene C₈H₁₂
Acetylene C₂H₂
Barrelene C₈H₈
Benzene C₆H₆
Bicyclo[4.2.0]octa-2,4-diene C₈H₁₀
Bromocyclooctadiene C₈H₁₁Br
Cubane C₈H₈
This compound C₈H₆O₂
Cyclooctatetraene C₈H₈
Cyclooctatetraene-1,2-dicarboxylic acid C₁₀H₈O₄
N-Bromosuccinimide C₄H₄BrNO₂
Pseudopelletierine C₉H₁₅NO

Advanced Synthetic Methodologies for Cycloocta 3,5,7 Triene 1,2 Dione and Its Structural Analogues

Strategies for the Construction of the Eight-Membered Carbon Skeleton

The formation of medium-sized rings, such as the eight-membered carbocycle of cycloocta-3,5,7-triene-1,2-dione, is an area of active research in organic synthesis. Several powerful methodologies have been developed to overcome the entropic and enthalpic barriers associated with their construction.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of unsaturated rings, including those of medium size. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org The efficiency of RCM in constructing 5- to 30-membered rings has made it a popular choice for complex target synthesis. organic-chemistry.org

The success of RCM is highly dependent on the catalyst used. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their high functional group tolerance and activity. organic-chemistry.orgnih.gov For instance, the synthesis of thienylmacrolactones has been achieved using Grubbs I or Grubbs II catalysts in the key RCM step. nih.gov The choice of catalyst can significantly influence the reaction's outcome, with second-generation catalysts often exhibiting enhanced reactivity. organic-chemistry.org

A key consideration in RCM is managing the equilibrium of the reaction. The formation of volatile ethylene drives the reaction forward, making it thermodynamically favorable. organic-chemistry.org High dilution conditions are often employed to favor the intramolecular RCM over intermolecular oligomerization.

Below is a table summarizing key aspects of RCM for the synthesis of cyclic compounds:

Catalyst GenerationCommon CatalystsKey FeaturesTypical Ring Sizes
First GenerationGrubbs IGood activity, sensitive to some functional groups.5-12
Second GenerationGrubbs II, Hoveyda-Grubbs IIHigher activity and broader functional group tolerance. organic-chemistry.org5-30+ wikipedia.orgorganic-chemistry.org
Third GenerationFast-initiating Grubbs catalystsVery high reaction rates.Various

Radical Cyclization Pathways for Medium-Sized Rings

Radical cyclizations offer a powerful alternative for the construction of medium-sized rings, including eight-membered systems. researchgate.net These reactions proceed through radical intermediates and can be initiated by various methods, including the use of radical initiators or photoredox catalysis. researchgate.net A notable advantage of radical cyclizations is their tolerance to a wide range of functional groups and their ability to form rings that are challenging to access via other methods.

Research has shown that 8-endo cyclization can be a preferred pathway for certain radical species, leading to the formation of eight-membered rings in good yields. acs.org For example, the cyclization of (alkoxycarbonyl)methyl radicals has been shown to favor the 8-endo mode, yielding eight-membered heptanolactones. acs.org This selectivity can be influenced by substituents on the radical precursor. acs.org

The synthesis of both dibenzocyclooctenes and monobenzocyclooctadienes has been achieved through a metalloradical-catalyzed approach involving cobalt(III)-carbene radicals. nih.gov This method demonstrates the versatility of radical pathways in constructing diverse eight-membered ring structures under mild conditions. nih.gov

Transannular Reactions and Ring Expansions in Cyclooctane (B165968) Systems

Transannular reactions, which involve bond formation across a ring, are a hallmark of medium-ring chemistry and provide a unique avenue for the synthesis and functionalization of cyclooctane derivatives. msu.edu These reactions can be triggered by various reagents and conditions, leading to the formation of bicyclic or polycyclic systems from a monocyclic precursor. For example, the reduction of cyclooctane-1,5-diones can lead to transannular ring closure. acs.org Similarly, cyclooctane-1,5-dione can undergo transannular cyclization when treated with diamines. rsc.org

Recent advancements have demonstrated the utility of native-functional-group-directed C–H activation for the transannular functionalization of cycloalkanes. nih.gov This strategy allows for the direct and selective introduction of functional groups at positions that are typically difficult to access, providing a more efficient route to complex carbocycles. nih.gov

Ring expansion reactions also serve as a valuable tool for accessing eight-membered rings from smaller, more readily available precursors. These methods can involve various mechanisms, including photochemical rearrangements and metal-mediated processes.

Introduction and Functionalization of the 1,2-Dione Moiety

Once the eight-membered carbon skeleton is in place, the next critical step is the introduction and functionalization of the 1,2-dione moiety to yield this compound.

Oxidative Transformations of Cyclooctatetraene (B1213319) Derivatives

Cyclooctatetraene (COT), a readily available starting material, serves as a versatile precursor for the synthesis of various cyclooctane derivatives. wikipedia.org The oxidation of COT and its derivatives can lead to the formation of dione (B5365651) functionalities. For instance, the anodic oxidation of a tetrasubstituted cyclooctatetraene in methanol (B129727) has been shown to result in a complex sequence of bond cleavages and aromatization. researchgate.net

The oxidation of cyclooctatetraene can also lead to ring contraction, a phenomenon that has been observed to proceed from the eight-membered ring to a seven-membered tropylium (B1234903) cation and ultimately to a six-membered benzene (B151609) ring system. nii.ac.jpnih.gov This highlights the intricate reactivity of COT upon oxidation.

Starting MaterialOxidizing AgentProduct(s)Reference
Tetrasubstituted CyclooctatetraeneAnodic Oxidation in MethanolComplex mixture including aromatized products researchgate.net
Cyclooctatetraene derivativeFeCl3Cycloheptatriene spirolactone, Decacyclene, 1H,3H-benzo[de]isochromene-1,3-dione nii.ac.jp

Selective Oxidation and Dehydrogenation Methodologies

The selective oxidation of specific positions on a pre-existing cyclooctane or cyclooctene (B146475) ring is a key strategy for introducing the 1,2-dione functionality. This can be achieved through a variety of modern oxidative methods.

Furthermore, acceptorless dehydrogenation has emerged as a powerful and atom-economical method for introducing unsaturation into cyclic systems. nih.gov This process, often catalyzed by transition metal complexes, releases dihydrogen as the only byproduct. Iridium-N-heterocyclic carbene (NHC) complexes have shown remarkable activity as catalysts for such dehydrogenation reactions. nih.gov

A synthetic approach to cyclo-octa-2,5,7-triene-1,4-dione, a structural analogue of the target molecule, involved the bromination of a cyclooctane-1,4-dione derivative followed by dehydrobromination to introduce the double bonds. rsc.org Although the final conversion to the triene-dione was not achieved in this particular study, it illustrates a potential pathway involving halogenation-dehydrohalogenation sequences. rsc.org

Stereochemical and Regiochemical Control in Syntheses

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex cyclic molecules like this compound and its analogues. The arrangement of substituents and the specific placement of functional groups dramatically influence the properties and potential applications of the final compound.

A plausible synthetic approach to this compound could commence with the selective oxidation of a more readily available precursor, such as cyclooctatetraene. The regioselectivity of an initial epoxidation reaction on the polyene ring is a critical step. The introduction of a directing group on the cyclooctatetraene ring could guide the epoxidation to a specific double bond, thereby controlling the initial regiochemistry.

Subsequent synthetic steps would also require careful control. For instance, the ring-opening of a resulting epoxide can proceed via different pathways, leading to various regioisomers. The choice of catalyst and reaction conditions for this transformation is crucial for selectivity.

In the context of creating chiral versions of these diones, asymmetric synthesis methodologies are employed. These can include the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity. For the synthesis of chiral cyclic ketones, methods such as asymmetric hydrogenation of prochiral diketones or the use of chiral organocatalysts in aldol-type reactions have proven effective for related systems. nih.gov These principles can be extended to the synthesis of chiral cyclooctatriene diones.

One strategy to achieve stereoselectivity is through the use of enzymes in a process known as biosynthesis. Enzymes can catalyze reactions with high enantio- and diastereoselectivity. For example, the stereoselective synthesis of bichiral amino alcohols from diketones has been demonstrated using difunctional enzymes in a one-pot cascade reaction. nih.gov Such biocatalytic approaches could potentially be adapted for the asymmetric synthesis of cyclooctatriene dione derivatives.

The table below summarizes some general strategies for achieving stereochemical and regiochemical control in the synthesis of cyclic ketones and diones, which are applicable to the synthesis of this compound and its analogues.

Control Type Methodology Description Potential Application to Cyclooctatriene Dione Synthesis
Regiochemical Directing GroupsA functional group on the starting material that directs a reagent to a specific position.A substituent on a cyclooctatetraene precursor could direct epoxidation to a specific double bond.
Regiochemical Catalyst ControlThe catalyst used in a reaction can favor the formation of one regioisomer over another.A specific transition metal catalyst could favor a particular ring-opening pathway for a cyclooctatriene epoxide intermediate.
Stereochemical Chiral CatalystsA chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer.Asymmetric dihydroxylation or epoxidation of a cyclooctatriene precursor using a chiral catalyst.
Stereochemical Chiral AuxiliariesA chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Attachment of a chiral auxiliary to a cyclooctatriene precursor to control the facial selectivity of an oxidation reaction.
Stereochemical BiocatalysisThe use of enzymes to catalyze stereoselective transformations.Enzymatic oxidation of a cyclooctatriene or a precursor ketone to yield a chiral dione. nih.gov

Green Chemistry and Sustainable Synthetic Routes to Polycyclic Diones

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, aiming to reduce environmental impact and enhance sustainability. The synthesis of polycyclic diones, including this compound, can benefit significantly from the application of these principles.

A key area of focus in the green synthesis of diones is the use of environmentally benign oxidizing agents. Traditional oxidation methods often employ stoichiometric amounts of hazardous and toxic reagents like chromium or manganese oxides. A greener alternative that has gained prominence is the use of Oxone (potassium peroxymonosulfate) in water. free.frnih.govwikipedia.org This method offers several advantages:

Water as a Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. stanford.edu

Atom Economy: The reaction is highly atom-economical, producing minimal waste.

Safety: Oxone is a stable and safe solid, avoiding the hazards associated with organic peroxides.

The Baeyer-Villiger oxidation, a key reaction for the synthesis of lactones from ketones, has also been adapted to be more environmentally friendly using Oxone in buffered aqueous solutions. free.frnih.govwikipedia.org This approach prevents the hydrolysis of the lactone product, which can be an issue in aqueous media. wikipedia.org

Another green approach involves the use of molecular oxygen or hydrogen peroxide as the primary oxidant, often in conjunction with a catalyst. rsc.org These oxidants are highly atom-economical and produce water as the only byproduct. The development of efficient catalysts for these oxidations is an active area of research. For instance, carboxylic-functionalized poly(ionic liquids) and polyoxometalate ionic self-assemblies have been shown to be effective heterogeneous catalysts for the Baeyer-Villiger oxidation of cyclic ketones using 30% hydrogen peroxide. rsc.org

The use of photocatalysis is another emerging green synthetic strategy. Natural sunlight can be harnessed as a renewable energy source to drive chemical reactions. For example, the oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds has been achieved at room temperature using natural sunlight and air through a combination of photocatalysis and organocatalysis.

The following table summarizes some green chemistry approaches applicable to the synthesis of polycyclic diones.

Green Chemistry Principle Methodology Description Example Application
Use of Safer Solvents Reaction in WaterUtilizing water as the reaction solvent to replace hazardous organic solvents.Baeyer-Villiger oxidation of cyclic ketones using Oxone in a buffered aqueous solution. free.frnih.govwikipedia.org
Use of Renewable Feedstocks BiocatalysisEmploying enzymes from renewable biological sources to catalyze reactions.Enzymatic synthesis of chiral compounds. nih.gov
Catalysis Heterogeneous CatalysisUsing a catalyst in a different phase from the reactants, allowing for easy separation and recycling.Carboxylic-functionalized poly(ionic liquids) as catalysts for oxidation with hydrogen peroxide. rsc.org
Atom Economy Use of O₂ or H₂O₂Utilizing molecular oxygen or hydrogen peroxide as the oxidant, with water as the only byproduct.Catalytic aerobic oxidation of alcohols or ketones.
Energy Efficiency PhotocatalysisUsing light as an energy source to promote chemical reactions, often at ambient temperature.Sunlight-driven oxidation of α-aryl halogen derivatives.

By integrating these stereochemical, regiochemical, and green chemistry principles, the synthesis of this compound and its structural analogues can be advanced towards more efficient, controlled, and sustainable processes.

Mechanistic Investigations into the Reactivity and Transformations of Cycloocta 3,5,7 Triene 1,2 Dione

Carbonyl Chemistry of the α-Diketone Moiety

The adjacent pair of carbonyl groups, known as an α-diketone or 1,2-diketone, constitutes a highly reactive functional group. This moiety in cycloocta-3,5,7-triene-1,2-dione is expected to undergo reactions typical of dicarbonyl compounds, largely independent of the pericyclic reactions of the triene system.

The carbonyl carbons of the α-diketone are electrophilic and susceptible to attack by nucleophiles. yale.edu A characteristic reaction of 1,2-diketones is their condensation with binucleophiles. For example, the reaction of an α-diketone with an aromatic 1,2-diamine, such as o-phenylenediamine, is a well-established method for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds. researchgate.net This reaction involves initial nucleophilic attack of one amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration. researchgate.net

Similarly, other nucleophiles can add to the carbonyl carbons. Organometallic reagents like Grignard or organolithium reagents would be expected to add to one or both carbonyl groups.

Condensation reactions involving enolates, such as the aldol (B89426) condensation, are also a possibility. libretexts.orglibretexts.org While the α-diketone itself does not have α-hydrogens to form an enolate, it can act as an excellent electrophilic partner in a crossed aldol or Claisen-Schmidt type reaction with another enolizable ketone or aldehyde. libretexts.orgmasterorganicchemistry.com Furthermore, cyclic 1,2-diketones have been shown to participate as the nucleophilic component in Michael additions to activated alkenes, such as alkylidene oxindoles, under organocatalytic conditions. beilstein-journals.org

Reagent TypeReaction ClassExpected Product
Aromatic 1,2-diamines CondensationQuinoxaline (B1680401) derivatives
Other enolizable carbonyls Crossed Aldol / Claisen-Schmidtβ-Hydroxy dicarbonyl adducts
Activated Alkenes Michael AdditionConjugate addition products
Organometallic Reagents Nucleophilic Additionα-Hydroxy ketones or 1,2-diols

This table summarizes the expected reactivity of the α-diketone moiety in this compound.

Redox Chemistry of the Vicinal Dione (B5365651) System

The vicinal dione moiety in this compound is the primary site for redox activity. The two adjacent carbonyl groups significantly influence each other's electronic properties, making them susceptible to both reduction and oxidation processes.

Table 1: General Electrochemical Reduction Pathway of a Vicinal Dione

StepReactantProductDescription
1 α-DiketoneSemidione (Radical Anion)Reversible one-electron transfer to the dione system.
2 SemidioneEnediolate (Dianion)A second one-electron transfer to the radical anion.

The oxidation of vicinal diones can lead to cleavage of the carbon-carbon bond between the carbonyl groups, yielding carboxylic acid derivatives. This oxidative cleavage can be achieved using various oxidizing agents. For instance, peroxy acids or hydrogen peroxide in the presence of a base can effect this transformation.

Photochemical Reactions and Light-Induced Transformations of α-Diketones

The photochemistry of α-diketones is rich and varied, primarily due to the low energy of the n→π* transition, which allows for selective excitation with visible or near-UV light. organic-chemistry.org Upon photoexcitation, this compound is expected to exhibit reactivity characteristic of this class of compounds, including Norrish Type I and Type II reactions, as well as cycloadditions. organic-chemistry.orgrsc.orgnih.govacs.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups (α-cleavage). nih.govrsc.orgnih.gov This cleavage would produce a diradical species from this compound. This diradical can then undergo subsequent reactions, such as decarbonylation.

Norrish Type II Reaction: This process involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. nih.govrsc.org The subsequent reactions of this biradical can include cyclization to form a cyclobutanol (B46151) derivative or cleavage to an enol and an alkene. The specific outcome would depend on the conformation and accessibility of γ-hydrogens within the flexible eight-membered ring of this compound.

Photocycloaddition Reactions: The excited state of the α-dione can participate in cycloaddition reactions with alkenes, a transformation known as the Paterno-Büchi reaction, to form oxetane (B1205548) derivatives. rsc.org Given the presence of conjugated double bonds within the this compound molecule, both intramolecular and intermolecular photocycloadditions are conceivable. Intermolecularly, it could react with added olefins, while intramolecularly, a [2+2] cycloaddition between a carbonyl group and one of the double bonds of the triene system could lead to the formation of complex, polycyclic architectures.

Ring Contraction and Expansion Reactions

The structure of this compound is amenable to both ring contraction and expansion reactions, which are powerful methods for synthesizing novel carbocyclic frameworks.

Ring Contraction: A prominent ring contraction reaction for cyclic α-keto systems is the Favorskii rearrangement. organic-chemistry.orgacs.orgacs.orgacs.orgrsc.org This rearrangement typically occurs when a cyclic α-haloketone is treated with a base. For this compound, this would first require selective halogenation at one of the α-carbons adjacent to the dione. Treatment of the resulting α-halo-α'-hydro-diketone with a base, such as an alkoxide, would be expected to yield a cyclopentanecarboxylic acid derivative, the product of a one-carbon ring contraction.

Another important ring contraction method is the Wolff rearrangement of an α-diazoketone. rsc.orgresearchgate.net This would involve converting one of the ketone functionalities of this compound into a diazo group. Photochemical or thermal decomposition of the α-diazoketone would generate a ketene (B1206846) via a 1,2-acyl migration, resulting in a contracted ring system.

Ring Expansion: Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. rsc.org This would necessitate the conversion of one of the carbonyl groups into a cyanohydrin, followed by reduction to an amino alcohol. Subsequent treatment with nitrous acid would generate a carbocation, which can undergo rearrangement to expand the eight-membered ring to a nine-membered ring.

Metal-Mediated and Organometallic Reactions

The vicinal dione moiety of this compound can act as a bidentate ligand, coordinating to a variety of metal centers. This coordination can activate the dione for subsequent reactions. The conjugated triene system also presents sites for interaction with transition metals, potentially leading to the formation of π-complexes.

The α-protons adjacent to the dicarbonyl unit are acidic and can be removed to form an enolate. Metal enolates are key intermediates in a multitude of carbon-carbon bond-forming reactions. For instance, transition metal-catalyzed α-alkylation or α-arylation could be employed to introduce substituents at the positions adjacent to the dione. rsc.org

Furthermore, the dione can be a substrate for metal-catalyzed oxidation or reduction reactions. For example, certain metal catalysts can facilitate the oxidative cleavage of the C-C bond between the carbonyls. Conversely, metal-catalyzed hydrogenations can reduce the dione to a diol.

Radical Reactions and Electron Transfer Processes

Single electron transfer (SET) to this compound would generate the corresponding semidione radical anion. acs.orgacs.org This species can be formed through chemical reduction (e.g., using dissolving metals) or electrochemically. These radical anions are key intermediates in various reactions. For example, they can participate in radical-radical coupling reactions or act as nucleophiles.

The generation of radical cations from α-diketones is also possible through oxidation. acs.org These species are highly reactive and can undergo a variety of subsequent transformations.

Ketyl radicals, formed by the one-electron reduction of a carbonyl group, are important intermediates in modern organic synthesis. nih.gov In the case of this compound, the formation of a ketyl radical at one of the carbonyls could initiate a cascade of reactions, potentially involving the conjugated triene system. Photocatalysis has emerged as a powerful tool for generating ketyl radicals under mild conditions, opening up new avenues for the functionalization of diones. nih.gov

Table 2: Summary of Potential Radical Intermediates and Their Formation

Radical SpeciesMethod of FormationPotential Subsequent Reactions
Semidione (Radical Anion) Single Electron Transfer (SET) from a reductantDimerization, Nucleophilic attack, Further reduction
Radical Cation Single Electron Transfer (SET) to an oxidantNucleophilic trapping, Rearrangement
Ketyl Radical One-electron reduction of a carbonyl groupRadical-radical coupling, Cyclization, Hydrogen atom transfer

Theoretical and Computational Chemistry Studies of Cycloocta 3,5,7 Triene 1,2 Dione

Quantum Mechanical (QM) Calculations on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to describing the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it a standard tool for investigating the ground state properties of molecules. youtube.com

Aromaticity Analysis and Delocalization Indices

Aromaticity is a key concept in chemistry describing the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules. arxiv.org Given the presence of a conjugated triene system in an eight-membered ring, analyzing the potential aromatic or anti-aromatic character of Cycloocta-3,5,7-triene-1,2-dione is of significant interest.

NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic reference (like benzene), with a value of 1 indicating full aromaticity and values close to 0 or negative indicating non-aromatic or anti-aromatic character, respectively.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. No specific HOMA or NICS values for this compound have been reported in the reviewed literature. However, such calculations would be critical to determine if the 6 π-electron triene system imparts any aromatic character to the non-planar eight-membered ring or if the system remains non-aromatic.

ELF (Electron Localization Function) and QTAIM (Quantum Theory of Atoms in Molecules) for Bonding Visualization

The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are topological methods used to analyze the electron density of a molecule, providing a detailed picture of chemical bonding.

ELF analysis maps the probability of finding an electron pair, revealing the locations of atomic cores, covalent bonds, and lone pairs. For this compound, an ELF analysis would visualize the nature of the C-C bonds within the ring, distinguishing between single and double bond character and showing the localization of the carbonyl and olefinic π-electrons.

QTAIM analysis partitions the electron density into atomic basins. By locating critical points in the electron density, it can characterize the nature of interatomic interactions (e.g., shared covalent bonds vs. closed-shell interactions). This would provide a quantitative measure of the bond strengths and the degree of charge transfer between the atoms. Specific ELF and QTAIM studies on this molecule are not present in the searched literature, but they represent a powerful approach for understanding its detailed electronic structure.

Conformational Analysis and Potential Energy Surfaces

Due to the flexibility of the eight-membered ring, this compound is expected to exist in multiple conformations. A conformational analysis aims to identify the different stable or metastable shapes the molecule can adopt and to determine their relative energies.

This is typically done by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometry, often defined by one or more key dihedral angles. By systematically scanning these angles and performing geometry optimizations, one can locate the various energy minima (stable conformers) and the transition states that connect them. This analysis provides insight into the molecule's flexibility, the energy barriers to conformational change, and the most likely structure at a given temperature. While computational studies have been performed on the isomers of cyclooctene (B146475) to determine their relative stabilities and conformations, a specific and detailed PES for this compound is not documented in the reviewed scientific papers. atlantis-press.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For a molecule like this compound, which can undergo various pericyclic reactions such as electrocyclizations and cycloadditions, computational modeling is invaluable for understanding its reactivity.

Reaction pathway modeling for this compound would likely involve the use of Density Functional Theory (DFT) and post-Hartree-Fock methods. numberanalytics.com These computational techniques are employed to calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. numberanalytics.com The choice of functional and basis set is critical for obtaining accurate results in these calculations. numberanalytics.com For instance, meta-hybrid functionals like M06-2X have shown good performance in predicting the energetics of pericyclic reactions. nih.gov

A key aspect of these studies is the characterization of transition state structures. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The nature of this imaginary frequency corresponds to the motion of the atoms as they traverse the reaction barrier. For this compound, potential pericyclic reactions would be of primary interest. For example, an 8π electrocyclization is a plausible reaction pathway. The stereochemical outcome of such reactions (i.e., whether they proceed in a conrotatory or disrotatory fashion) is governed by the Woodward-Hoffmann rules, which can be rationalized through the analysis of molecular orbitals. tutorsglobe.com

Computational studies on related cyclic trienes, such as 1,3,5-cycloheptatriene, have successfully elucidated the competition between different pericyclic pathways, like [4+2] and [6+2] cycloadditions. researchgate.net Similar investigations for this compound would involve locating the transition states for various potential reactions and comparing their activation energies to predict the most likely reaction products.

Below is an illustrative data table showcasing the kind of information that would be generated from a computational study of a hypothetical electrocyclization of this compound. The values are representative and based on typical activation energies for such reactions.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
8π Electrocyclization (Conrotatory)M06-2X/6-311+G(d,p)25.8C1-C8: 2.15, C4-C5: 2.20
8π Electrocyclization (Disrotatory)M06-2X/6-311+G(d,p)38.2C1-C8: 2.18, C4-C5: 2.23
[4+2] Cycloaddition with Maleic AnhydrideB3LYP/6-31G(d)18.5C2-C(MA): 2.05, C5-C(MA): 2.10

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to explore its conformational landscape. Eight-membered rings are known for their conformational complexity, and MD simulations can help identify the most stable conformers and the energy barriers between them. researchgate.net These simulations would typically be performed in a simulated solvent environment to mimic realistic conditions. researchgate.net

The dynamic behavior of this molecule is crucial for its reactivity. For a pericyclic reaction to occur, the molecule must adopt a conformation that is close to the geometry of the transition state. MD simulations can reveal the probability of the molecule spontaneously reaching such a reactive conformation.

Furthermore, MD simulations can provide information on the interaction of this compound with other molecules, such as solvents or potential reactants. nih.gov By analyzing the trajectories of the atoms over time, one can understand how intermolecular forces influence the structure and reactivity of the molecule.

An example of the type of data that could be generated from an MD simulation study is presented in the table below. This hypothetical data illustrates the conformational dynamics of this compound in an aqueous solution.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time over which the molecular motions were simulated.
SolventWater (TIP3P model)The simulated solvent environment.
Temperature298 KThe simulated temperature of the system.
Major Conformer Population75% (Twist-Boat)The most prevalent conformation adopted by the molecule during the simulation.
Minor Conformer Population25% (Boat-Chair)A less common conformation observed during the simulation.
Ring Inversion Frequency1.2 x 109 s-1The rate at which the molecule flips between different ring conformations.

Synthesis and Exploration of Novel Derivatives and Analogues of Cycloocta 3,5,7 Triene 1,2 Dione

Systematic Structural Modifications of the Cyclooctatriene Ring

The eight-membered ring of cycloocta-3,5,7-triene-1,2-dione is a primary target for structural modifications aimed at altering its planarity and, consequently, its aromatic character. These modifications are crucial for modulating the electronic and chemical properties of the molecule.

Annulation with Fused Rings to Induce Planarization and Modify Aromaticity

The fusion of additional rings, a process known as annulation, is a powerful strategy to enforce planarity on the otherwise flexible cyclooctatriene framework. mdpi.com The parent cyclooctatetraene (B1213319) (COT) molecule typically adopts a non-planar tub-shaped conformation to avoid the anti-aromaticity associated with a planar 8 π-electron system. libretexts.orgwikipedia.org By annulating the cyclooctatriene ring with other cyclic systems, the conformational flexibility can be significantly reduced, leading to a more planar structure. This planarization directly impacts the aromaticity of the central eight-membered ring. mdpi.com

For instance, the annulation of cyclooctatetraene with a cyclobutene (B1205218) ring or a bicyclo[6.2.0]decapentaene system has been shown to induce a greater degree of planarity. mdpi.com Similarly, fusing fluorene (B118485) units to the COT core results in a system with a less planar COT ring but still shows some upfield shift in the NMR spectrum, suggesting a degree of antiaromatic paratropicity. mdpi.com These studies on related COT systems suggest that similar annulation strategies applied to this compound could lead to derivatives with altered electronic properties. The presence of the dione (B5365651) functionality would likely further influence the degree of planarization and the resulting aromatic character of the annulated products.

The table below summarizes the effect of annulation on the planarity and aromaticity of cyclooctatetraene derivatives, providing insights into potential modifications for this compound.

Annulated Ring SystemEffect on COT Ring PlanarityImpact on AromaticityReference
CyclobuteneIncreased planarizationEnhanced anti-aromatic character mdpi.com
Bicyclo[6.2.0]decapentaeneIncreased planarizationEnhanced anti-aromatic character mdpi.com
FluoreneLess planarizationSmall antiaromatic paratropicity mdpi.com

Heteroatom Doping within the Eight-Membered Ring

While specific examples of heteroatom doping directly within the this compound ring are not extensively reported, the principles from related fields suggest that such modifications would be highly impactful. The synthesis of azacyclooctatriene or thiacyclooctatriene derivatives of the dione could lead to novel compounds with unique electronic and spectroscopic properties. The electronegativity and size of the heteroatom would influence the ring conformation and the energy levels of the molecular orbitals.

Chemical Transformations and Derivatizations at the Dione Functionality

The 1,2-dione functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Formation of Cyclic Ketals and Other Protected Forms

The protection of the dione functionality is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The formation of cyclic ketals is a common and effective strategy for protecting 1,2-diones. nih.govrsc.org This typically involves the reaction of the dione with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) ring. organic-chemistry.org

The formation of cyclic acetals from 1,2-diols and carbonyl compounds is a well-established protection method. pearson.comyoutube.com This strategy can be extended to 1,2-diketones, where diacetal formation can serve as a protecting group. rsc.org For this compound, reaction with a suitable diol would yield a protected derivative, rendering the carbonyl carbons unreactive towards nucleophiles and bases. organic-chemistry.org This allows for selective modifications on the cyclooctatriene ring. Subsequent deprotection can be achieved under acidic conditions to regenerate the dione functionality. organic-chemistry.org

Protecting GroupReagentsResulting Structure
Cyclic Ketal (1,3-Dioxolane)Ethylene glycol, Acid catalystFused 1,3-dioxolane ring

Reduction and Subsequent Derivatization to Polyols and Ethers

The reduction of the dione functionality in this compound can lead to the formation of corresponding diols, which can be further derivatized. A study on the elaboration of a cyclooctatetraene derivative into cyclooctane (B165968) polyols (cyclooctitols) highlights the feasibility of such transformations. nih.gov This suggests that the dione can be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield a cyclooctatriene-1,2-diol.

The resulting diol, a type of polyol, can then be subjected to further derivatization, such as etherification. Reaction with alkyl halides or other electrophiles in the presence of a base would yield the corresponding ethers. This two-step process of reduction followed by derivatization significantly expands the range of accessible derivatives from the parent dione. A separate study also details the two-fold reduction of a π-expanded COT derivative. rsc.org

TransformationReagentsProduct Class
ReductionSodium borohydride or Lithium aluminum hydrideCyclooctatriene-1,2-diol (Polyol)
EtherificationAlkyl halide, BaseCyclooctatriene-1,2-diether

Condensation Reactions with Bifunctional Nucleophiles for Heterocycle Annulation

The 1,2-dione moiety is an excellent electrophile for condensation reactions with bifunctional nucleophiles, leading to the formation of annulated heterocyclic rings. This strategy provides a direct route to complex, fused-ring systems.

For example, the condensation of a 1,2-dione with a 1,2-diamine, such as o-phenylenediamine, would be expected to yield a quinoxaline (B1680401) derivative fused to the cyclooctatriene ring. Similarly, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyridazine (B1198779) derivatives. The synthesis of azomethine derivatives from the condensation of an aldehyde with various primary aromatic amines demonstrates the versatility of this type of reaction. nih.gov Furthermore, iodine-mediated annulation reactions have been used to construct 1,4-dihydropyridines and other heterocycles. researchgate.net These examples from the broader literature on dicarbonyl chemistry suggest that this compound is a promising substrate for the synthesis of a wide variety of novel, annulated heterocyclic compounds.

Bifunctional NucleophileResulting Annulated Heterocycle
1,2-Diamine (e.g., o-phenylenediamine)Quinoxaline
HydrazinePyridazine
Substituted HydrazineSubstituted Pyridazine

Asymmetric Synthesis of Chiral Analogues

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, with wide-ranging implications for pharmaceuticals, materials science, and catalysis. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can exhibit vastly different biological activities or material properties.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific methods or studies focused on the asymmetric synthesis of chiral analogues derived from this compound. General strategies for asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or reagents, are well-established for other classes of compounds. These methodologies could hypothetically be adapted for the cyclooctatrienedione framework, but such adaptations have not been reported. The successful development of such a synthesis would require overcoming challenges related to the control of stereochemistry on the flexible eight-membered ring.

Polymerization and Supramolecular Assembly Building Blocks

The unique structural and electronic properties of cyclic compounds often make them attractive candidates for the construction of polymers and supramolecular architectures. Polymers derived from such monomers can exhibit novel thermal, mechanical, or electronic properties. Supramolecular assembly, which relies on non-covalent interactions, can lead to the formation of highly ordered and functional materials.

There is currently no available research detailing the use of this compound or its derivatives as building blocks in either polymerization or supramolecular chemistry. The presence of reactive carbonyl groups and a conjugated π-system could theoretically allow for various polymerization pathways or coordination-driven self-assembly. However, the exploration of these possibilities remains an open area for future research.

Advanced Applications of Cycloocta 3,5,7 Triene 1,2 Dione in Chemical Science and Materials Research

Utility as a Versatile Precursor in Complex Organic Synthesis

The reactivity of the α-dicarbonyl moiety in conjunction with the conjugated triene system theoretically makes Cycloocta-3,5,7-triene-1,2-dione a promising starting material for complex molecular architectures.

Scaffold for Novel Chemical Intermediates

While specific examples of novel chemical intermediates derived directly from this compound are not readily found in current literature, its structure suggests the potential for various transformations. The carbonyl groups can undergo reactions typical of 1,2-diones, such as condensation with amines and hydrazines to form heterocyclic systems. The conjugated triene system could participate in pericyclic reactions, such as Diels-Alder cycloadditions, potentially leading to a variety of complex and stereochemically rich intermediates.

Building Block for Bridged and Polycyclic Systems

The inherent ring strain and reactive sites of this compound make it a hypothetical candidate for the synthesis of bridged and polycyclic systems. Intramolecular reactions, such as photochemical [2+2] cycloadditions between the double bonds, could, in principle, lead to the formation of intricate cage-like structures. However, documented examples of such transformations for this specific dione (B5365651) are scarce. Research on related compounds, such as other cyclooctatriene derivatives, has demonstrated the feasibility of forming complex polycyclic frameworks through various cycloaddition and rearrangement reactions. rsc.org

Materials Science Applications

The extended π-system of this compound suggests its potential as a building block for functional organic materials.

Monomers for Advanced Polymer Architectures

In theory, this compound could serve as a monomer in the synthesis of advanced polymers. The dicarbonyl functionality could be exploited for the formation of polycarbonates or polyesters through condensation polymerization. Alternatively, the triene system could potentially undergo polymerization through various mechanisms, including ring-opening metathesis polymerization (ROMP) or coordination polymerization, to yield polymers with conjugated backbones. Such polymers might exhibit interesting optical or electronic properties. However, there is no significant body of research demonstrating the successful polymerization of this specific monomer.

Components in Organic Electronic Materials (e.g., charge-transfer complexes, semiconductors)

The electron-withdrawing nature of the adjacent carbonyl groups combined with the conjugated triene system could impart electron-accepting properties to this compound. This makes it a theoretical candidate for use in organic electronic materials. It could potentially form charge-transfer complexes with electron-donating molecules, a key principle in the design of organic conductors. Furthermore, derivatives of this compound might be explored as n-type organic semiconductors. At present, there are no available studies detailing the synthesis or characterization of charge-transfer complexes or semiconducting materials based on this compound.

Chemodetection and Sensor Applications for Specific Analytes

Similarly, the application of this compound in the field of chemosensors is not documented in scientific papers. There are no studies on its ability to selectively bind with specific analytes or any investigation into its potential for signal transduction in a sensor system. The development of sensors often relies on compounds with specific and well-documented interactions with target molecules, a body of knowledge that does not currently exist for this compound.

Future Research Directions and Unexplored Avenues in Cycloocta 3,5,7 Triene 1,2 Dione Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The development of new and efficient ways to synthesize Cycloocta-3,5,7-triene-1,2-dione is fundamental to enabling its broader study and application. Current synthetic routes can often be lengthy and low-yielding, highlighting the need for more sophisticated approaches.

Future research should focus on leveraging modern synthetic techniques. mdpi.comnih.gov One promising avenue is the application of C-H activation , a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. acs.orgnumberanalytics.comresearchgate.netnih.gov This could potentially shorten synthetic sequences and improve atom economy by avoiding the need for pre-functionalized starting materials. researchgate.net For instance, a transition-metal catalyzed C-H activation approach could be envisioned to construct the eight-membered ring from simpler, more readily available precursors. numberanalytics.com

Furthermore, photoredox catalysis offers a mild and efficient way to forge complex bonds under visible light irradiation. scispace.comacs.orgacs.org The development of a photoredox-catalyzed cycloaddition or a radical-based ring-expansion strategy could provide a novel and more sustainable entry point to the cyclooctatriene dione (B5365651) core. researchgate.net The merger of photoredox catalysis with other catalytic modes, such as organocatalysis, could unlock unprecedented bond formations and stereochemical control. scispace.comacs.org

Potential Synthetic StrategyKey AdvantagesRelevant Research Areas
C-H ActivationIncreased atom economy, reduced synthetic steps. acs.orgresearchgate.netTransition-metal catalysis, ligand design. numberanalytics.com
Photoredox CatalysisMild reaction conditions, use of visible light. acs.orgRadical chemistry, photocatalyst development. researchgate.net
Ring-Closing MetathesisPowerful for medium-sized ring formation. acs.orgCatalyst development (e.g., Grubbs', Schrock's). acs.org

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The unique electronic and steric properties of the medium-sized, conjugated dione system in this compound suggest a rich and largely unexplored reactivity profile. The synthesis of medium-sized rings is often challenging due to entropic factors and transannular strain, which in turn influences their reactivity. acs.orgmdpi.comnih.govacs.orgrsc.org

Future investigations should aim to uncover novel transformations of this dione. For example, its potential as a dienophile or diene in various pericyclic reactions warrants exploration. The development of ring-expansion reactions, driven by factors such as aromatization or increased radical stability, could lead to the synthesis of larger, medicinally relevant ring systems. nih.gov The application of photoredox catalysis could also unveil new reaction pathways, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods. scispace.comresearchgate.net A deeper understanding of the molecule's conformational preferences will be crucial in predicting and controlling its reactivity. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry. saiwa.aimedium.com These powerful computational tools can be applied to this compound to predict its reactivity, design novel synthetic routes, and optimize reaction conditions. nih.govnih.govkaist.ac.krsinodoschemistry.com

ML models can be trained on existing chemical reaction data to predict the outcomes of reactions involving the target molecule with a high degree of accuracy. nih.govbohrium.combohrium.comacs.org This predictive capability can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success. nih.gov Furthermore, retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to this compound and its derivatives. nih.gov As these models become more sophisticated, they will be able to suggest unprecedented reactions and catalysts, thereby accelerating the pace of discovery. saiwa.ai

AI/ML ApplicationPotential Impact on Research
Reaction Outcome PredictionReduces experimental effort by predicting major products. bohrium.comacs.org
Retrosynthesis DesignProposes novel and efficient synthetic routes. nih.gov
Catalyst and Reagent SuggestionIdentifies optimal conditions for desired transformations. saiwa.ai

Exploration of its Potential in Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch-wise fashion, offers numerous advantages, including improved safety, scalability, and efficiency. numberanalytics.comnumberanalytics.comdrugdiscoverytrends.com The application of flow chemistry to the synthesis and transformations of this compound is a promising area for future research.

Continuous processing can enable the safe handling of potentially unstable intermediates and reagents, and allows for precise control over reaction parameters such as temperature and pressure. numberanalytics.comacs.org This level of control can lead to higher yields and selectivities. numberanalytics.com Furthermore, flow chemistry setups can be readily automated and scaled up, making it an attractive technology for the potential industrial production of this compound or its derivatives. drugdiscoverytrends.comusp.org The pharmaceutical industry is increasingly adopting continuous manufacturing, and exploring the potential of this dione within this paradigm could open up new opportunities. techtarget.comamericanpharmaceuticalreview.comcontractpharma.comgeneralkinematics.com

Sustainable and Environmentally Benign Chemical Transformations

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. ijnc.irresearchgate.netnumberanalytics.comwikipedia.org Future research on this compound should be guided by the principles of green chemistry, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. ijnc.irnumberanalytics.comwikipedia.org

One key area of focus is the use of biocatalysis . chemistryjournals.netnumberanalytics.com Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media, thereby reducing the need for hazardous organic solvents. chemistryjournals.netsumitomo-chem.co.jpwiley.comresearchgate.net Exploring enzymatic reductions, oxidations, or other transformations of this compound could lead to greener and more efficient synthetic routes to valuable derivatives.

Additionally, the use of greener solvents, such as water or supercritical fluids, and the development of catalyst recycling strategies will be crucial in minimizing the environmental impact of its chemistry. acs.orgrsc.org The overarching goal is to design synthetic pathways that are not only efficient and innovative but also environmentally responsible. researchgate.net

Sustainable ApproachKey Benefits
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. chemistryjournals.netnumberanalytics.com
Green SolventsReduced environmental impact and toxicity. acs.org
Catalyst RecyclingImproved cost-effectiveness and resource efficiency. rsc.org

Conclusion

Synthesis of Key Contributions to Fundamental Organic Chemistry

While direct experimental studies on Cycloocta-3,5,7-triene-1,2-dione are not widely available in published literature, its unique structure—a non-planar eight-membered ring containing a conjugated triene and an adjacent diketone—suggests it could be a significant contributor to several key areas of fundamental organic chemistry. The study of this molecule would offer insights into the interplay between conjugation, ring strain, and the electronic properties of vicinal carbonyl groups.

The primary contribution of this compound would be to the understanding of valence tautomerism. The related cycloocta-1,3,5-triene is known to exist in equilibrium with its bicyclic valence tautomer, bicyclo[4.2.0]octa-2,4-diene. rsc.org The introduction of the 1,2-dione functionality in this compound would significantly influence this equilibrium. Theoretical and experimental investigation could elucidate how the electron-withdrawing nature of the diketone moiety affects the energetic landscape of this pericyclic reaction.

Furthermore, the study of the dione (B5365651) itself would be of fundamental importance. The reactivity and spectroscopic properties of α-diketones are sensitive to the dihedral angle between the two carbonyl groups. In a flexible eight-membered ring, this compound could serve as a model system to explore how ring conformation dictates the electronic interaction between the adjacent carbonyls, influencing properties such as its photochemistry and performance in condensation reactions.

Outlook on the Enduring Academic Significance and Future Potential of Research on this compound

The academic significance of this compound lies in its potential as a research target for both synthetic and physical organic chemists. The lack of extensive prior research means that foundational studies on its synthesis and characterization would be of immediate value.

Future research directions could include:

Novel Synthetic Routes: Developing an efficient synthesis for this compound is the first critical step. Approaches could be envisioned starting from cyclooctatetraene (B1213319) or through the oxidation of a corresponding diol. The synthesis of the related cycloocta-3,5-dien-1-one from cycloocta-1,3-diene (B7949762) suggests that oxidation of appropriate triene precursors could be a viable strategy. researchgate.net

Advanced Spectroscopic and Computational Analysis: A thorough computational study of the conformational landscape of this compound would provide predictions about its most stable conformers and the energy barriers for ring inversion and valence tautomerization. These theoretical findings would be invaluable for interpreting experimental spectroscopic data (NMR, IR, UV-Vis).

Reactivity and Mechanistic Studies: The compound offers a rich scaffold for exploring chemical reactivity. Investigations into its behavior in pericyclic reactions, its coordination chemistry with metal centers to form novel organometallic complexes, and its utility as a building block in the synthesis of more complex polycyclic systems would be of significant interest. For instance, the chemistry of the parent cyclooctatetraene, which forms a stable dianion upon reduction, suggests that the electrochemical properties of this dione derivative could be particularly interesting. vaia.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C₈H₆O₂PubChem nih.gov
Molecular Weight 134.13 g/mol PubChem nih.gov
CAS Number 20665-78-5PubChem nih.gov
Canonical SMILES C1=CC=CC(=O)C(=O)C=C1PubChem nih.gov
InChI Key HVTBDAVLFUXUBH-UHFFFAOYSA-NPubChem nih.gov

Q & A

Q. What are the recommended synthesis protocols for Cycloocta-3,5,7-triene-1,2-dione derivatives in academic laboratories?

this compound derivatives can be synthesized via nucleophilic substitution reactions with squaric acid analogs. For example, diethyl squarate (a squaric acid derivative) reacts with nucleophiles like amines or alcohols under mild conditions (room temperature, ethanol solvent) to form substituted cyclobutene-diones . While direct synthesis of the cycloocta analog is not explicitly documented, similar methodologies may apply, with adjustments for steric and electronic effects due to the larger ring size. Key steps include stoichiometric control, inert atmosphere, and purification via recrystallization or column chromatography.

Q. How should researchers safely handle this compound given its reactive nature?

Based on safety data for structurally related compounds (e.g., 3,4-dihydroxy-3-cyclobutene-1,2-dione), researchers must:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of dust or vapors .
  • Store in sealed containers under inert gas (e.g., nitrogen) to prevent moisture-induced degradation .
  • Follow spill protocols: isolate area, use absorbent materials, and dispose of waste per local regulations .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

Infrared spectroscopy with linear dichroism (IR-LD) is effective for assigning characteristic bands (e.g., C=O stretching at ~1800 cm⁻¹) and predicting stereochemistry in oriented liquid crystal suspensions . Nuclear magnetic resonance (NMR) can resolve substituent effects on the cyclooctatriene ring, with ¹³C NMR particularly useful for carbonyl and conjugated double-bond assignments.

Advanced Research Questions

Q. How do substituents on the cyclooctatriene ring influence reactivity and stability in synthetic applications?

Substituent effects are critical:

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance stability but reduce electrophilicity, while electron-withdrawing groups (e.g., hydroxy) increase reactivity .
  • Steric hindrance from bulky substituents (e.g., butoxy) may limit access to the dione moiety, altering reaction pathways .
  • Comparative studies on cyclobutene-dione analogs suggest that ring size expansion (cycloocta vs. cyclobutene) could modulate conjugation and strain, impacting Diels-Alder reactivity or electrocyclization tendencies.

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions in IR or NMR data often arise from:

  • Solvent effects : Polar solvents may shift carbonyl frequencies; replicate experiments in consistent solvents .
  • Tautomerism : Keto-enol equilibria in dione systems can produce overlapping signals. Use variable-temperature NMR to identify dynamic processes .
  • Crystallinity : Solid-state IR-LD can distinguish amorphous vs. crystalline forms, which exhibit different band intensities .

Q. What experimental strategies optimize this compound’s use as a dienophile in Diels-Alder reactions?

Methodological considerations include:

  • Temperature control : Elevated temperatures (60–80°C) may accelerate reactivity but risk thermal decomposition .
  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can enhance electrophilicity of the dione moiety.
  • Solvent selection : Low-polarity solvents (e.g., toluene) favor cycloaddition kinetics by reducing solvation of the dienophile.

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